molecular formula C22H25F3N2O2 B2789281 N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide CAS No. 954047-47-3

N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide

Cat. No. B2789281
CAS RN: 954047-47-3
M. Wt: 406.449
InChI Key: ORDJVGDPEFTRAQ-UHFFFAOYSA-N
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Description

N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Herbicide Development

N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide: has been investigated for its herbicidal activity. Researchers have used computational studies to prioritize promising herbicides against the D1 protein of Phalaris minor, a weed commonly found in wheat crop fields. Isoproturon, a widely accepted herbicide, binds to the QB binding site of the D1 protein, blocking electron transfer during photosynthesis. Through computational analysis, twenty-four lead molecules were identified, with eight compounds showing potential as herbicides. Among these, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable activity to isoproturon against P. minor .

Anti-Tubercular Agents

While not directly related to herbicides, the compound’s structure suggests potential in other areas. For instance, derivatives of N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide have been designed and synthesized for evaluation as anti-tubercular agents against Mycobacterium tuberculosis H37Ra. These novel compounds could contribute to the fight against tuberculosis .

De Novo Drug Design

Researchers have explored the compound’s potential as a de novo drug. By understanding its binding interactions and stability, they aim to develop new drugs targeting specific proteins. The study of amino acids involved in binding sites and molecular dynamics simulations provides valuable insights for drug discovery .

Photosystem-II D1 Protein Inhibition

The compound’s interaction with the D1 protein of photosystem-II (PS-II) is crucial. Investigating its binding affinity and inhibition constants sheds light on its potential as a photosynthesis inhibitor. Understanding these mechanisms can guide further drug development .

Physicochemical Profiling

Researchers have compared the compound’s physiochemical profile to reference molecules. This assessment includes docking scores, system stability, hydrogen bond occupancy, and binding free energy. Such profiling informs drug design and optimization .

Whole Plant Assay

Finally, the lead compound ELC5 underwent whole plant assays under controlled laboratory conditions. Its herbicidal activity against P. minor was evaluated, demonstrating its practical effectiveness .

properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c23-22(24,25)19-10-6-9-18(15-19)21(28)26-11-4-5-12-27-13-14-29-20(16-27)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDJVGDPEFTRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide

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